2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
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Overview
Description
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. This compound is of significant interest in various fields of scientific research due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid typically involves multiple steps. One common method starts with the protection of the amine group using the Fmoc group. This is followed by the introduction of the cyclohexyl group through a series of reactions involving cyclohexylamine and appropriate coupling reagents. The final step involves the attachment of the oxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amine group during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic Acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid
Uniqueness
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the cyclohexyl group and the oxyacetic acid moiety differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEXMIDEHWZARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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